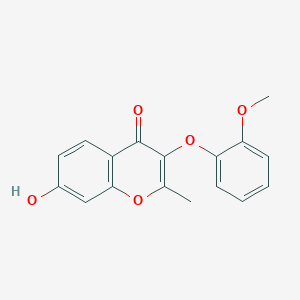
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is an organic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a condensation reaction between an appropriate acrylonitrile derivative and an amine.
Introduction of the Phenylfuran Moiety: The phenylfuran group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylfuran boronic acid and a suitable halide precursor.
Addition of the o-Tolyl Group: The o-tolyl group can be incorporated through a nucleophilic substitution reaction, where an o-tolyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenylfuran and o-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group, phenylfuran moiety, and o-tolyl group can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties, such as solubility and melting point, as well as variations in biological interactions.
特性
IUPAC Name |
(E)-2-cyano-N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-15-7-5-6-10-19(15)23-21(24)17(14-22)13-18-11-12-20(25-18)16-8-3-2-4-9-16/h2-13H,1H3,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDBGWWWKWPEJC-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2800537.png)


![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)


![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)


![3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B2800552.png)

![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2800558.png)


